L-erythro-Sphingosine

Vue d'ensemble

Description

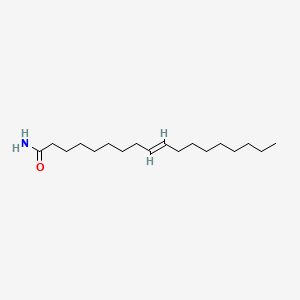

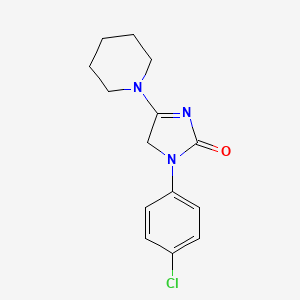

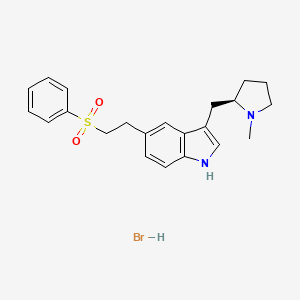

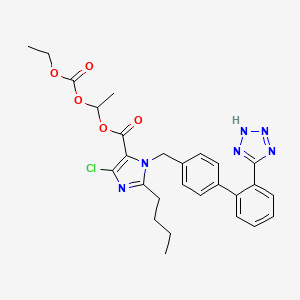

L-erythro-Sphingosine, also known as Safingol, is a long-chain base precursor of cellular sphingolipids . It has an empirical formula of C18H37NO2 and a molecular weight of 299.49 . It is an inactive isomer of sphingosine .

Synthesis Analysis

The synthesis of L-erythro-Sphingosine has been traditionally isolated from natural sources, but total synthesis has become an important alternative . The synthesis involves multiple enzymatic steps, including the condensation of palmitoyl-CoA with serine, producing 3-ketosphinganine .

Molecular Structure Analysis

Sphingosine is a distinctive long-chain amino alcohol that sets it apart from other lipids. It comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . The signal position of sphingosine C-3 is the most important for the determination of D-erythro and L-threo configuration in the long chain base moieties of lysosphingolipids .

Chemical Reactions Analysis

Sphingosine kinases (SphKs) are a group of enzymes responsible for phosphorylating sphingosine, resulting in the formation of sphingosine-1-phosphate (S1P) . S1P is a powerful bioactive sphingolipid that acts as a ligand for specific G protein-coupled receptors called S1P receptors .

Physical And Chemical Properties Analysis

L-erythro-Sphingosine has a molecular weight of 299.49 and is stored at a temperature of -20°C . It is soluble in ethanol and DMSO .

Applications De Recherche Scientifique

Cancer Research

L-erythro-Sphingosine: has been evaluated for its potential in cancer therapy. Studies suggest that it can induce apoptosis in tumorigenic cells and inhibit their proliferation, making it a candidate for chemotherapeutic agents .

Lipid Metabolism Studies

This compound plays a crucial role in lipid metabolism, serving as a backbone for complex sphingolipids. Research in this area focuses on understanding its impact on lipid absorption and inflammation .

Sphingolipid Metabolism

L-erythro-Sphingosine: is involved in the regulation of sphingolipid metabolizing enzymes and sphingosine kinases (SphKs), which are critical for maintaining the balance of lipid mediators such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P) .

Analytical Chemistry

In analytical chemistry, L-erythro-Sphingosine is used in liquid chromatography with fluorescence detection methods for simultaneous quantification of related compounds .

Chemical Synthesis

The compound is also significant in chemical synthesis, where it serves as a starting material or intermediate for synthesizing various sphingolipids .

Biophysical Research

Research into the structure and dynamics of sphingolipids often involves L-erythro-Sphingosine , as it is a key component of these molecules. Studies use techniques like X-ray diffraction and NMR analysis to explore these aspects .

Mécanisme D'action

Target of Action

L-erythro-Sphingosine, also known as Safingol, is a putative synthetic sphingosine kinase inhibitor . The primary targets of L-erythro-Sphingosine are sphingosine kinases (SphK), particularly SphK1 . SphKs are key enzymes that catalyze the conversion of sphingosine to sphingosine-1-phosphate (S1P), a potent signaling substance . These kinases play a crucial role in maintaining the dynamic balance of sphingolipid-rheostat in cells .

Mode of Action

L-erythro-Sphingosine interacts with its targets, the sphingosine kinases, by inhibiting their activity . This inhibition may decrease the formation of S1P due to its stereoisomeric structure . The interaction of L-erythro-Sphingosine with SphKs disrupts the balance of pro-apoptotic bioactive lipids (ceramide and sphingosine) and the anti-apoptotic bioactive lipid S1P, also known as the sphingolipid rheostat .

Biochemical Pathways

The inhibition of SphKs by L-erythro-Sphingosine affects the sphingolipid metabolism pathway . This pathway generates various species of sphingolipids mediated by more than 40 enzymes . The disruption of this pathway affects cellular processes such as cell differentiation, growth, migration, and metabolism .

Pharmacokinetics

It is known that l-erythro-sphingosine is being tested in clinical trials as an anticancer agent . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are critical areas of ongoing research.

Result of Action

The inhibition of SphKs by L-erythro-Sphingosine leads to a decrease in the formation of S1P . This results in a disruption of the sphingolipid rheostat, affecting various cellular functions and signaling . For instance, it has been found to enhance the cytotoxicity of certain chemotherapeutic agents in various malignant cell lines .

Orientations Futures

Sphingosine kinase 1 (SphK1), a key enzyme that metabolizes L-erythro-Sphingosine, has been implicated in a variety of diseases, such as hypertension, atherosclerosis, Alzheimer’s disease, inflammatory bowel disease, and rheumatoid arthritis . Therefore, the therapeutic potential of regulating SphK1 and its signal is currently being explored .

Propriétés

IUPAC Name |

(E,2R,3S)-2-aminooctadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-MCXRAWCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319026 | |

| Record name | L-erythro-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-erythro-Sphingosine | |

CAS RN |

6036-75-5 | |

| Record name | L-erythro-Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6036-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythro-sphingosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-erythro-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-SPHINGOSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ0B386GUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.